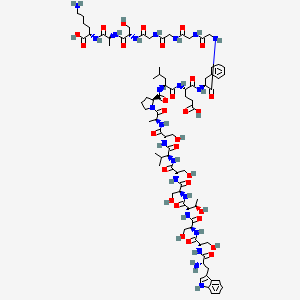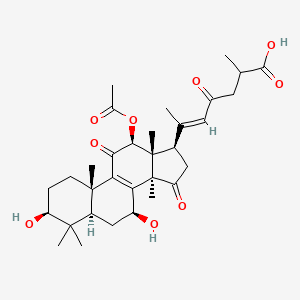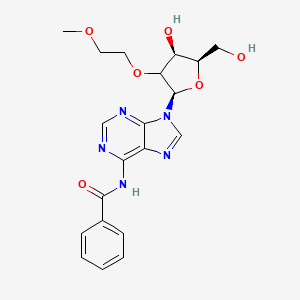
ATP-13C10,15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 involves the incorporation of 13C and 15N isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, which is then phosphorylated to produce this compound. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves large-scale synthesis of labeled adenosine followed by enzymatic phosphorylation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions
ATP-13C10,15N5 undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) in the presence of water.
Phosphorylation: ATP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in cellular respiration and photosynthesis.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes like ATPases.
Phosphorylation: Kinases and substrates requiring phosphorylation.
Oxidation-Reduction: Enzymes like oxidoreductases and coenzymes such as NADH.
Major Products Formed
Hydrolysis: ADP and Pi.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Reduced or oxidized forms of coenzymes and substrates.
Applications De Recherche Scientifique
ATP-13C10,15N5 is widely used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying cellular energy metabolism and signaling pathways.
Medicine: Used in research related to metabolic disorders and drug development.
Industry: Applied in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
ATP-13C10,15N5 functions similarly to natural ATP by providing energy for various biochemical processes. It acts as a substrate for enzymes involved in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial for cellular activities such as muscle contraction, protein synthesis, and signal transduction. The isotopic labeling allows researchers to track the metabolic fate of ATP in cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate (AMP-13C10,15N5)
- Adenosine-13C10,15N5 5′-diphosphate (ADP-13C10,15N5)
- Adenosine-13C10,15N5 (Ado-13C10,15N5)
Uniqueness
ATP-13C10,15N5 is unique due to its triphosphate structure, which is essential for its role in energy transfer and storage. The isotopic labeling with 13C and 15N makes it particularly valuable for tracing metabolic pathways and studying the dynamics of ATP in biological systems .
Propriétés
Formule moléculaire |
C10H16N5O13P3 |
|---|---|
Poids moléculaire |
522.08 g/mol |
Nom IUPAC |
[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
ZKHQWZAMYRWXGA-GBFHFEKESA-N |
SMILES isomérique |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)

